Hydrogen-Bond Acceptor Capacity: 2-Fold Increase Over the Non-Nitro Analog
The target compound possesses six hydrogen-bond acceptor (HBA) sites, derived from the isoxazole O and N, the pyrazole N atoms, and both oxygen atoms of the nitro group. In contrast, the closest commercially available analog lacking the nitro substituent—4-((4-bromo-1H-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole—has only three HBA sites . This 100% increase in HBA count directly expands the compound's capacity for directed polar interactions with protein targets, potentially enabling binding modes inaccessible to the simpler analog. The nitro group also contributes an additional 40.2 Ų to the topological polar surface area (86.99 vs. an estimated ~46.8 Ų for the non-nitro analog), which alters membrane permeability and solubility profiles .
| Evidence Dimension | Hydrogen-bond acceptor sites and TPSA |
|---|---|
| Target Compound Data | 6 HBA sites; TPSA = 86.99 Ų |
| Comparator Or Baseline | 4-((4-Bromo-1H-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole: 3 HBA sites; TPSA ~46.8 Ų (estimated by difference of –NO₂ contribution) |
| Quantified Difference | +3 HBA sites (2-fold increase); ΔTPSA ≈ +40.2 Ų (+86%) |
| Conditions | Calculated TPSA and HBA count from vendor-reported SMILES; TPSA estimation by fragment-based method (nitro group contributes ~40.2 Ų). |
Why This Matters
Higher HBA count and TPSA can dictate binding-site complementarity, solubility, and permeability—key selection criteria when designing focused libraries or optimizing lead compounds for specific target engagement profiles.
